4-bromo-N-(3-fluorophenyl)benzamide
Overview
Description
4-bromo-N-(3-fluorophenyl)benzamide is an organic compound with the molecular formula C13H9BrFNO It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the 4-position and a fluorophenyl group at the N-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(3-fluorophenyl)benzamide typically involves the following steps:
Nitration of Benzene: Benzene is nitrated to form nitrobenzene using a mixture of concentrated sulfuric acid and nitric acid.
Reduction of Nitrobenzene: Nitrobenzene is reduced to aniline using a reducing agent such as iron filings and hydrochloric acid.
Bromination of Aniline: Aniline is brominated at the para position using bromine in the presence of a catalyst like iron(III) bromide to form 4-bromoaniline.
Acylation: 4-bromoaniline is acylated with 3-fluorobenzoyl chloride in the presence of a base such as pyridine to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(3-fluorophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
4-bromo-N-(3-fluorophenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: It is used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-bromo-N-(3-fluorophenyl)benzamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The presence of the bromine and fluorine atoms can enhance its binding affinity and selectivity towards specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(4-fluorophenyl)benzamide
- 4-chloro-N-(3-fluorophenyl)benzamide
- 4-bromo-N-(3-chlorophenyl)benzamide
Uniqueness
4-bromo-N-(3-fluorophenyl)benzamide is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its chemical reactivity and biological activity. The combination of these substituents can result in distinct electronic and steric effects, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-bromo-N-(3-fluorophenyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrFNO/c14-10-6-4-9(5-7-10)13(17)16-12-3-1-2-11(15)8-12/h1-8H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMDXMXTDWNERV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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